molecular formula C9H17NO2 B065134 (R)-(3-PYRROLIDINEOXY)TETRAHYDRO-2H-PYRAN CAS No. 183540-38-7

(R)-(3-PYRROLIDINEOXY)TETRAHYDRO-2H-PYRAN

Cat. No.: B065134
CAS No.: 183540-38-7
M. Wt: 171.24 g/mol
InChI Key: JCZDMBKPCOKANB-VEDVMXKPSA-N
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Description

It is characterized by the presence of a pyrrolidine ring attached to a tetrahydropyran ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran involves several steps, typically starting with the preparation of the pyrrolidine and tetrahydropyran precursors. One common method involves the reaction of a pyrrolidine derivative with a tetrahydropyran derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of ®-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

®-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropyrrolidine: This compound has a similar pyrrolidine ring but with fluorine substituents.

    4,4’-Difluorobenzophenone: Another compound with a similar structural motif but different functional groups

Uniqueness

®-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran is unique due to its specific combination of a pyrrolidine ring and a tetrahydropyran ring connected through an oxygen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3R)-3-(oxan-2-yloxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZDMBKPCOKANB-VEDVMXKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)O[C@@H]2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 250 mL round bottom flask was placed a solution of benzyl 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine-1-carboxylate (15 g, 44.26 mmol) and Pd/C (2.3 g) in CH3OH (absolute) (100 mL). Hydrogen gas was bubbled. The resulting solution was allowed to react, with stirring, for 2 hours while the temperature was maintained at room temperature. A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 5.6 g (67%) of 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine as a yellow liquid.
Name
benzyl 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine-1-carboxylate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
c1ccc(CN2CCC(OC3CCCCO3)C2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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